molecular formula C11H16BNO3 B067019 (3-(tert-Butylcarbamoyl)phenyl)boronic acid CAS No. 183158-30-7

(3-(tert-Butylcarbamoyl)phenyl)boronic acid

Cat. No.: B067019
CAS No.: 183158-30-7
M. Wt: 221.06 g/mol
InChI Key: MAFLCTFKZXDGGQ-UHFFFAOYSA-N
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Description

(3-(tert-Butylcarbamoyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C11H16BNO3 and its molecular weight is 221.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

Optical Modulation and Sensing

Phenyl boronic acids, including derivatives like (3-(tert-Butylcarbamoyl)phenyl)boronic acid, are pivotal in optical modulation and sensing due to their binding affinity to saccharides. A study by Mu et al. (2012) demonstrated the utility of phenyl boronic acids conjugated to polyethylene glycol for the quenching of near-infrared fluorescence in single-walled carbon nanotubes (SWNTs) in response to saccharide binding. This research showcases the potential of boronic acid derivatives in developing optical sensors for saccharide recognition, highlighting their applications in medical diagnostics and environmental monitoring Mu et al., 2012.

Bacteria Detection

In the realm of microbiology, phenyl boronic acids have been utilized for bacteria detection through affinity binding reactions. Wannapob et al. (2010) developed an affinity sensor using 3-aminophenylboronic acid immobilized on a gold electrode for the detection of bacteria, demonstrating the versatility of boronic acids in biosensing applications. This approach could be relevant for this compound in creating sensitive and specific bacteria sensors, potentially benefiting water quality monitoring and clinical diagnostics Wannapob et al., 2010.

Catalysis in Organic Synthesis

Boronic acids play a crucial role in catalysis, particularly in enantioselective reactions. Hashimoto et al. (2015) reported on the use of a chiral boronic acid catalyst for highly enantioselective aza-Michael additions, paving the way for the synthesis of densely functionalized cyclohexanes. This study underscores the importance of boronic acids, including this compound, in organic synthesis, offering a pathway to intricate molecular architectures with significant potential in pharmaceutical synthesis and material science Hashimoto et al., 2015.

Glucose Sensing

The affinity of boronic acids for diols has been exploited in glucose sensing, with applications in diabetes management. Das et al. (2011) developed a glucose sensor based on aminophenyl boronic acid bonded to a conducting polymer, showcasing the potential of boronic acid derivatives in continuous glucose monitoring systems. This research highlights the broader applicability of this compound in developing non-invasive glucose monitoring technologies, which could significantly impact diabetes care Das et al., 2011.

Fluorescence Recognition

Boronic acid derivatives are key in developing fluorescent sensors for ions and molecules, relevant for environmental monitoring and medical diagnostics. Selvaraj et al. (2019) utilized a boronic acid derivative for the sequential "on-off-on" relay fluorescence recognition of ferric and fluoride ions, illustrating the potential of boronic acid compounds in creating highly selective and sensitive ion sensors. This capability could be extended to this compound, contributing to the detection of toxic metals and anions in environmental samples and biological systems Selvaraj et al., 2019.

Safety and Hazards

The safety data sheet for phenylboronic acid, a related compound, suggests that it is harmful if swallowed . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling the compound .

Biochemical Analysis

Biochemical Properties

The role of 3-(tert-Butylcarbamoyl)phenylboronic acid in biochemical reactions is not fully understood yet. Boronic acids and their derivatives are known to interact with various enzymes and proteins. For instance, they can form reversible covalent complexes with proteins that have cis-diol groups, such as glycoproteins and nucleic acids .

Molecular Mechanism

The molecular mechanism of action of 3-(tert-Butylcarbamoyl)phenylboronic acid is not well-defined. Boronic acids are known to participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis . These reactions involve the formation of carbon-carbon bonds under mild and functional group tolerant conditions .

Properties

IUPAC Name

[3-(tert-butylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO3/c1-11(2,3)13-10(14)8-5-4-6-9(7-8)12(15)16/h4-7,15-16H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFLCTFKZXDGGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393994
Record name [3-(tert-Butylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183158-30-7
Record name [3-(tert-Butylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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